molecular formula C8H4BrNO3 B13065069 4-Bromobenzo[c]isoxazole-3-carboxylic Acid

4-Bromobenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13065069
M. Wt: 242.03 g/mol
InChI Key: UKMZUDYHASCFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,1-benzoxazole-3-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with 4-bromo-3-nitrobenzoic acid under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through a cyclization process, forming the benzoxazole ring.

Industrial Production Methods

Industrial production methods for 4-Bromo-2,1-benzoxazole-3-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

4-Bromo-2,1-benzoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzisoxazole-3-carboxylic acid: Similar structure but lacks the bromine atom.

    4-Chloro-2,1-benzoxazole-3-carboxylic acid: Chlorine atom instead of bromine.

    4-Fluoro-2,1-benzoxazole-3-carboxylic acid: Fluorine atom instead of bromine.

Uniqueness

4-Bromo-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Biological Activity

4-Bromobenzo[c]isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structural formula is as follows:

C9H6BrNO3\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}_3

The presence of the bromine atom at the 4-position significantly influences its biological activity by enhancing interactions with biological targets.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancers. For instance, in a study evaluating its effects on Huh7 liver cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value ranging from 10 to 25 µM, indicating its potential as a lead compound for cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHuh715 ± 2
DoxorubicinHuh70.22 ± 0.02
SorafenibHuh76.5 ± 0.5

2. Enzyme Inhibition

The compound has also been identified as an inhibitor of specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can alter the pharmacokinetics of co-administered drugs, which is crucial for understanding its therapeutic implications.

3. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve the modulation of pro-inflammatory cytokines, although detailed pathways remain to be elucidated .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase by increasing levels of retinoblastoma (Rb) protein and decreasing cyclin-dependent kinase (CDK) levels .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of liver cancer. The compound was administered at doses ranging from 10 to 30 mg/kg body weight, resulting in a dose-dependent decrease in tumor growth compared to control groups .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study revealed that after oral administration, the compound exhibited favorable absorption characteristics with a bioavailability of approximately 45%. The plasma half-life was determined to be around 8 hours, suggesting potential for therapeutic use in chronic conditions requiring sustained drug levels .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

4-bromo-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12)

InChI Key

UKMZUDYHASCFOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C(=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.